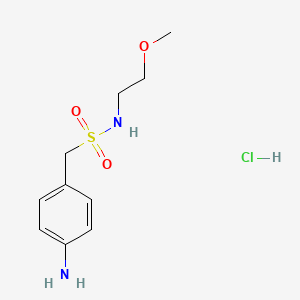![molecular formula C22H18FN3O3S2 B2374926 N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252862-86-4](/img/structure/B2374926.png)
N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Peripheral Benzodiazepine Receptors (PBRs)
A related study synthesized and evaluated compounds as potent radioligands for peripheral benzodiazepine receptors, highlighting the potential use of these compounds in brain imaging and the study of neurological diseases. The compounds showed high radioactivity in regions with the highest PBR density, suggesting their utility in mapping PBR distribution in the brain (Zhang et al., 2003).
Molecular Structure and Drug Likeness
Another research focused on the synthesis, characterization, and detailed analysis of a novel antiviral active molecule. The study included quantum chemical insights, drug likeness based on Lipinski's rule, and molecular docking against SARS-CoV-2 protein, suggesting its potential as an antiviral agent (Mary et al., 2020).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research into dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has led to the synthesis of compounds with significant inhibitory activity, indicating their potential in the development of cancer therapies (Gangjee et al., 2008).
PET Imaging of Translocator Protein (18 kDa)
Compounds within this class have been synthesized for selective imaging of the translocator protein, important in studying inflammation, neurodegeneration, and cancer via positron emission tomography (PET) (Dollé et al., 2008).
In Vitro Cytotoxic Activity Against Cancer Cell Lines
Certain derivatives have been designed and synthesized with a focus on discovering new anticancer agents. These compounds were tested on 60 cancer cell lines, showing appreciable growth inhibition against several types, thereby contributing to ongoing cancer research (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-29-15-8-6-14(7-9-15)12-26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-17-5-3-2-4-16(17)23/h2-11H,12-13H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAJCVXTHKTKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)

![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)



![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)